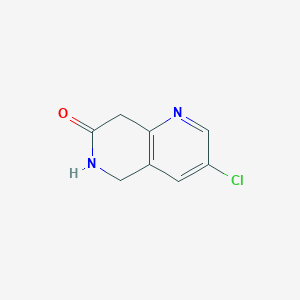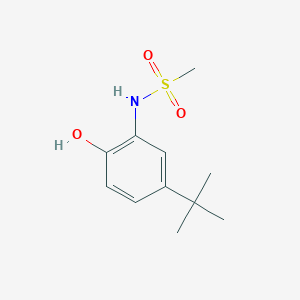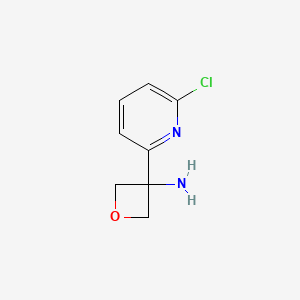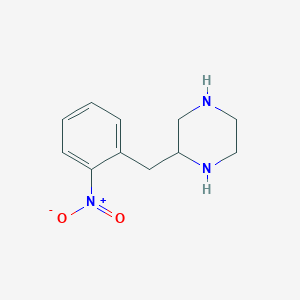![molecular formula C11H12BrNO B14850670 9-Bromo-7-methyl-1,2,3,4-tetrahydro-benzo[B]azepin-5-one](/img/structure/B14850670.png)
9-Bromo-7-methyl-1,2,3,4-tetrahydro-benzo[B]azepin-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Bromo-7-methyl-1,2,3,4-tetrahydro-benzo[B]azepin-5-one is a seven-membered heterocyclic compound containing a bromine atom and a methyl group. This compound is part of the azepine family, which is known for its diverse biological activities and applications in medicinal chemistry . The structure of this compound includes a benzene ring fused to an azepine ring, making it a benzo-fused azepine derivative.
Méthodes De Préparation
The synthesis of 9-Bromo-7-methyl-1,2,3,4-tetrahydro-benzo[B]azepin-5-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 2-bromo-3,4-dihydro-N-hydroxy- (2H) -naphthalimide with polyphosphoric acid at 60°C for 20 hours, followed by hydrolysis and purification steps, yields the desired compound . Industrial production methods often utilize one-pot synthesis techniques to streamline the process and improve yield .
Analyse Des Réactions Chimiques
9-Bromo-7-methyl-1,2,3,4-tetrahydro-benzo[B]azepin-5-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The bromine atom in the compound can be substituted with other functional groups using reagents like sodium iodide or potassium fluoride.
Cyclization: The compound can undergo intramolecular cyclization to form more complex ring systems.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
9-Bromo-7-methyl-1,2,3,4-tetrahydro-benzo[B]azepin-5-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Mécanisme D'action
The mechanism of action of 9-Bromo-7-methyl-1,2,3,4-tetrahydro-benzo[B]azepin-5-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as the inhibition of cell proliferation or the modulation of signal transduction pathways . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
9-Bromo-7-methyl-1,2,3,4-tetrahydro-benzo[B]azepin-5-one can be compared with other similar compounds, such as:
7-Bromo-1,2,3,4-tetrahydro-benzo[B]azepin-5-one: This compound lacks the methyl group present in this compound, which can affect its biological activity and chemical reactivity.
3-Bromo-1,3,4,5-tetrahydro-2H-benzo[B]azepin-2-one: This compound has a different substitution pattern and may exhibit different pharmacological properties.
7-Bromo-2H-benzo[B][1,4]oxazin-3(4H)-one: This compound contains an oxygen atom in the ring system, which can influence its chemical behavior and biological activity.
Propriétés
Formule moléculaire |
C11H12BrNO |
|---|---|
Poids moléculaire |
254.12 g/mol |
Nom IUPAC |
9-bromo-7-methyl-1,2,3,4-tetrahydro-1-benzazepin-5-one |
InChI |
InChI=1S/C11H12BrNO/c1-7-5-8-10(14)3-2-4-13-11(8)9(12)6-7/h5-6,13H,2-4H2,1H3 |
Clé InChI |
PKIGQFRABFZFGW-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C(=C1)Br)NCCCC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















